- Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles, Synlett, 2022, 33(1), 84-87
Cas no 933-67-5 (7-Methylindole)
7-Methylindole structure
Product Name:7-Methylindole
CAS-Nr.:933-67-5
MF:C9H9N
MW:131.174462080002
MDL:MFCD00005684
CID:40319
PubChem ID:24885320
Update Time:2024-10-26
7-Methylindole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Methylindole
- 7-METHYL-1H-INDOLE
- 7-Metylindole
- 7-Me-indole
- 7-METHYINDOLE
- 7-Methyl-indol
- 7-methyl-indole
- 7-Metlylindole
- Indole,7-methyl
- NSC 618
- 7-Methylindol
- 1H-Indole, 7-methyl-
- Indole, 7-methyl-
- 7-methyl indole
- 7Z1E6HIT9S
- KGWPHCDTOLQQEP-UHFFFAOYSA-N
- 7-Methyl-indol;
- PubChem7243
- 7-Methyl-1H-indole #
- KSC487A6J
- Indole, 7-methyl- (8CI)
- BIDD:GT0219
- NSC618
- AMBZ0214
- 1H-Indole, 7-methyl- (9CI)
- BCP26569
- 7-Methyl-1H-indole (ACI)
- Indole, 7-methyl- (7CI, 8CI)
- HY-W007670
- 7-Methyl-1H-indole; NSC 618
- AB2914
- DB-011507
- Indole, 7-methyl-;7-Methyl-1H-indole
- Z1171217428
- M1702
- Q4642877
- SCHEMBL129649
- NS00039551
- M-3944
- AB00504
- BDBM50232879
- MFCD00005684
- CS-W007670
- NSC-618
- AKOS005202960
- SY005774
- F0001-2248
- DTXSID60239374
- 7-Methylindole, 97%
- CG-0508
- 933-67-5
- InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H
- CHEMBL326430
- EINECS 213-270-1
- UNII-7Z1E6HIT9S
- EN300-74873
-
- MDL: MFCD00005684
- Inchi: 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
- InChI-Schlüssel: KGWPHCDTOLQQEP-UHFFFAOYSA-N
- Lächelt: C1C=C(C)C2=C(C=CN2)C=1
- BRN: 111088
Berechnete Eigenschaften
- Genaue Masse: 131.07300
- Monoisotopenmasse: 131.073
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 122
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 15.8
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.0202
- Schmelzpunkt: 80.0 to 84.0 deg-C
- Siedepunkt: 266°C(lit.)
- Flammpunkt: 266℃
- Brechungsindex: 1.6070 (estimate)
- Wasserteilungskoeffizient: vernachlässigbar
- PSA: 15.79000
- LogP: 2.47630
- Sensibilität: Light Sensitive
- Löslichkeit: 水溶性
7-Methylindole Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36-S36/37/39
- FLUKA MARKE F CODES:13
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at room temperature
- Risikophrasen:R21/22; R36
7-Methylindole Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
7-Methylindole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-100g |
7-Methylindole |
933-67-5 | 98% | 100g |
¥1749.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-1g |
7-Methylindole |
933-67-5 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-25g |
7-Methylindole |
933-67-5 | 98% | 25g |
¥459.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M107954-5g |
7-Methylindole |
933-67-5 | 98% | 5g |
¥99.90 | 2023-09-02 | |
| Alichem | A199009945-100g |
7-Methyl-1H-indole |
933-67-5 | 98% | 100g |
$196.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000323-1g |
7-Methylindole |
933-67-5 | 98% | 1g |
¥28 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000323-5g |
7-Methylindole |
933-67-5 | 98% | 5g |
¥89 | 2024-05-20 | |
| Matrix Scientific | 006871-5g |
7-Methylindole, 98% |
933-67-5 | 98% | 5g |
$74.00 | 2023-09-09 | |
| Matrix Scientific | 006871-25g |
7-Methylindole, 98% |
933-67-5 | 98% | 25g |
$222.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M51490-1G |
7-Methylindole |
933-67-5 | 1g |
¥382.67 | 2023-11-12 |
7-Methylindole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Referenz
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis, Angewandte Chemie, 2021, 60(6), 3115-3120
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ; 4 - 12 h, rt
Referenz
- Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes, Chemical Science, 2019, 10(18), 4883-4889
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 40 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles, Tetrahedron, 2012, 68(2), 705-710
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride , Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ; 24 h, 30 °C
Referenz
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis, Angewandte Chemie, 2017, 56(11), 3080-3084
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol , Tetrahydrofuran ; 12 h, rt
Referenz
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle, Chemical Science, 2022, 13(37), 11074-11082
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ; 36 h, 140 °C; 140 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocycles, Advanced Synthesis & Catalysis, 2019, 361(17), 3958-3964
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ; 24 h, rt → 140 °C
Referenz
- Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-Heterocycles, ChemCatChem, 2021, 13(16), 3679-3686
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Naphthalene , Sodium Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron Transfer, Chemistry - A European Journal, 2018, 24(9), 2065-2069
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ; 48 h, 140 °C
Referenz
- Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine Ligand, Organometallics, 2018, 37(4), 584-591
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Methanol
Referenz
- Preparation of alkyl-substituted indoles in the benzene portion. Part 2, Heterocycles, 1989, 29(4), 783-94
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Trimethylamine oxide , Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… , [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ; 16 h, 80 °C
Referenz
- Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-Heterocycles, Chemistry - A European Journal, 2021, 27(55), 13725-13729
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 40 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA, Synlett, 2005, (1), 107-110
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride , Water Solvents: Tetrahydrofuran ; 2 h, 40 °C
Referenz
- Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compounds, Youji Huaxue, 2020, 40(11), 3881-3888
Herstellungsverfahren 16
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Referenz
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles, Tetrahedron, 2001, 57(16), 3321-3329
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine , Ruthenium trichloride Solvents: 1,4-Dioxane , Water
Referenz
- Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium, Tetrahedron Letters, 2000, 41(11), 1811-1814
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Indium Solvents: Benzene ; 5 h, 80 °C
Referenz
- Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizations, Heterocycles, 2013, 87(1), 155-162
7-Methylindole Raw materials
- 2,6-dimethylphenyl isocyanide
- 7-Methyl-1-tosyl-1H-indole
- Benzene, 1-methyl-2-nitro-3-(2-nitroethenyl)-
- Triethanolamine
- 7-Methyl-2,3-dihydro-1H-indole
- 7-Methylindolin-2-one
- 2-(3-methyl-2-nitrophenyl)ethan-1-ol
- 1H-INDOLE, 1-(2,2-DIMETHYL-1-OXOPROPYL)-7-METHYL-
7-Methylindole Preparation Products
7-Methylindole Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:933-67-5)7-Methylindole
Bestellnummer:sfd14677
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:37
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:933-67-5)7-Methylindole
Bestellnummer:A10988
Bestandsstatus:in Stock
Menge:100g/500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:24
Preis ($):158.0/787.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:933-67-5)7-甲基吲哚
Bestellnummer:LE2475140;LE2127
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:41
Preis ($):discuss personally
Email:18501500038@163.com
7-Methylindole Verwandte Literatur
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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